Chloral hydrate

Übersicht

Beschreibung

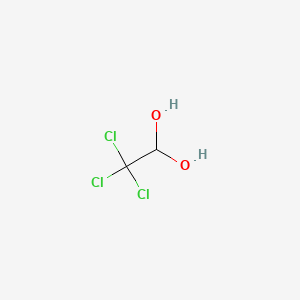

Chloral hydrate, with the chemical formula C₂H₃Cl₃O₂ , is a geminal diol and a derivative of chloral (trichloroacetaldehyde). It was first synthesized in 1832 and introduced into medicine in 1869 as a sedative and hypnotic agent . Over time, it has been replaced by safer alternatives but still finds occasional use in specific medical and laboratory applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Chloral hydrate is synthesized by the chlorination of ethanol or acetaldehyde, followed by the addition of water to the resulting trichloroacetaldehyde . The reaction can be summarized as follows: [ \text{C₂H₅OH} + 3\text{Cl₂} \rightarrow \text{CCl₃CHO} + 3\text{HCl} ] [ \text{CCl₃CHO} + \text{H₂O} \rightarrow \text{CCl₃CH(OH)₂} ]

Industrial Production Methods: In industrial settings, this compound is produced by chlorinating ethanol in the presence of sulfuric acid, which acts as a desiccant . This method avoids the use of highly toxic chlorine gas and generates high-purity this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Chloralhydrat durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Chloralhydrat kann zu Trichloressigsäure oxidiert werden.

Reduktion: Es kann zu Trichlorethanol reduziert werden.

Substitution: Chloralhydrat kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromsäure (H₂CrO₄).

Reduktion: Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden häufig als Reduktionsmittel verwendet.

Substitution: Nukleophile wie Ammoniak (NH₃) und Amine können mit Chloralhydrat reagieren.

Hauptprodukte:

Oxidation: Trichloressigsäure.

Reduktion: Trichlorethanol.

Substitution: Verschiedene substituierte Produkte, abhängig von dem verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Chloral hydrate is a chemical compound with a variety of applications, including use as a sedative and hypnotic, as an intermediate in the production of other chemicals, and in microscopy .

Scientific Research Applications

Use as a Sedative and Hypnotic this compound has been used since the 1870s as a sedative and hypnotic, mainly for short-term treatment of insomnia and to alleviate anxiety . However, a recent study indicated that short-term this compound may improve sleep duration and reduce agitation and violence in inpatients .

Synthesis of Organic Compounds this compound is a starting material in the synthesis of other organic compounds . For example, it is used in the production of chloral, which is produced by distilling a mixture of this compound and sulfuric acid . It is also used to synthesize isatin . Additionally, this compound is used as a reagent for the deprotection of acetals, dithioacetals, and tetrahydropyranyl ethers in organic solvents .

Production of Other Chemicals this compound is used in the manufacture of DDT (dichlorodiphenyltrichloroethane) and dichloroacetic acid (DCA) . It is also utilized as an intermediate in the production of insecticides like methoxychlor, naled, trichlorfon, and dichlorvos, as well as the herbicide trichloroacetic acid (TCA) and the hypnotic drugs chloral betaine, chloralose, and trichlorfos sodium .

Use in Microscopy this compound is an ingredient in Hoyer's solution, a mounting medium for microscopic observation of various plant types and small arthropods . This medium offers a high refractive index and clearing capabilities .

Case Studies

Pediatric this compound Poisonings A case series reported three cases of pediatric this compound poisoning following procedural sedation in outpatient clinic settings . In one instance, a 4-year-old girl received 70 mg/kg of this compound orally before a dental extraction and was later found unresponsive and not breathing . Another case involved a 15-month-old girl who received 100 mg/kg of this compound for sedation before an eye evaluation and experienced respiratory distress and cyanosis .

Study on Sleep and Agitation A study on inpatients found that this compound significantly increased uninterrupted sleep and decreased verbal and physical violence during the initial ten days of treatment, without significant adverse events .

Disinfection Byproducts in Drinking Water

Wirkmechanismus

Chloral hydrate exerts its effects primarily through its active metabolite, trichloroethanol . Upon administration, this compound is rapidly absorbed and metabolized by the liver and erythrocytes to form trichloroethanol . This metabolite acts on the central nervous system, producing sedative and hypnotic effects by enhancing the inhibitory action of gamma-aminobutyric acid (GABA) at GABA_A receptors . Additionally, this compound and trichloroethanol can be further oxidized to trichloroacetic acid in the liver and kidneys .

Vergleich Mit ähnlichen Verbindungen

Chloralhydrat wird oft mit anderen Beruhigungs- und Schlafmitteln verglichen:

Chloral: Chloralhydrat wird durch Addition von Wasser aus Chloral (Trichloracetaldehyd) gewonnen.

Chlorobutanol: Ein weiteres Beruhigungs- und Schlafmittel mit ähnlichen Eigenschaften, aber unterschiedlicher chemischer Struktur.

Chloralhydrat ist in seinem spezifischen Stoffwechselweg und der Bildung von Trichlorethanol als seinem aktiven Metaboliten einzigartig . Dies unterscheidet es von anderen Beruhigungs- und Schlafmitteln, die unterschiedliche Wirkmechanismen und Stoffwechselprofile haben können.

Biologische Aktivität

Chloral hydrate, a compound with sedative and hypnotic properties, has been utilized in clinical settings since the 19th century. Despite its historical significance, concerns regarding its safety profile and efficacy have led to scrutiny of its biological activity. This article delves into the biological effects of this compound, supported by case studies, research findings, and data tables.

This compound is a trichloroacetaldehyde derivative that acts primarily as a central nervous system depressant. Its sedative effects are attributed to its ability to enhance GABAergic activity, which facilitates inhibitory neurotransmission in the brain. This mechanism is crucial for its use in inducing sleep and reducing anxiety.

Clinical Applications and Efficacy

Sedation in Pediatric Patients

This compound has been widely used as a sedative agent for children undergoing diagnostic procedures. A Cochrane review highlighted that oral this compound is effective in providing sedation comparable to dexmedetomidine, with a lower incidence of adverse effects such as bradycardia and hypotension . The following table summarizes the comparative efficacy of this compound against other sedatives:

| Sedative Agent | Sedation Failure Rate | Adverse Effects |

|---|---|---|

| This compound | Similar to dexmedetomidine | Lower risk of diarrhea and drowsiness |

| Sodium Thiopental | Higher | Increased incidence of bradycardia |

| Clonidine | Higher | Increased vertigo |

Case Studies on Safety and Efficacy

-

Case Study: Pediatric Use

A retrospective analysis reported adverse events in pediatric patients receiving this compound. One case involved a 4-year-old boy who experienced respiratory arrest after receiving multiple doses . This raised concerns about dosing protocols and monitoring during administration. -

Case Study: Treatment-Resistant Schizophrenia

A recent study investigated this compound's effectiveness as an add-on treatment for patients with treatment-resistant schizophrenia. Fourteen patients received 1000 mg of this compound nightly, resulting in significantly improved sleep duration and reduced agitation without notable adverse events over ten days .

Toxicological Studies

Research indicates that this compound may have carcinogenic potential based on animal studies. A two-year study on B6C3F1 mice revealed increased incidences of hepatocellular adenomas and carcinomas at higher doses . The following data table summarizes the findings:

| Dose (mg/kg) | Hepatocellular Adenomas (%) | Hepatocellular Carcinomas (%) |

|---|---|---|

| Control | 0% | 0% |

| Low (13.5) | 79.5% | 29% |

| Mid (65) | 90.6% | 46% |

| High (146.6) | Not reported | Not reported |

Adverse Effects and Safety Profile

While this compound is effective for sedation, it carries risks of adverse effects including respiratory depression, gastrointestinal disturbances, and potential for dependence. The World Health Organization has noted that while this compound can be effective, its safety profile necessitates careful consideration before use .

Eigenschaften

IUPAC Name |

2,2,2-trichloroethane-1,1-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Cl3O2/c3-2(4,5)1(6)7/h1,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFNDJAIBTYOQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Cl3O2, Array | |

| Record name | CHLORAL HYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORAL HYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0234 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020261 | |

| Record name | Chloral hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent colorless crystals or white crystalline solid. Aromatic penetrating slightly acrid odor and a slightly bitter caustic taste. Alcoholic solution (1 in 20) does not at once redden moistened blue litmus paper. (NTP, 1992), Colorless transparent solid with a penetrating, slightly acrid odor; [Hawley] Colorless or white solid; Colorless liquid; [HSDB] Crystalline solid; [MSDSonline], TRANSPARENT COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | CHLORAL HYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloral hydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8325 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORAL HYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0234 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

207.5 °F at 760 mmHg (NTP, 1992), 96 °C (decomposes) | |

| Record name | CHLORAL HYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloral hydrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01563 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORAL HYDRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

greater than or equal to 10 mg/mL at 68.9 °F (NTP, 1992), Freely soluble in acetone, methyl ethyl ketone. Moderately or sparingly soluble in turpentine, petroleum ether, carbon tetrachloride, benzene, toluene., Very soluble in benzene, ethyl ether, and ethanol., In water, 7.93X10+5 mg/L at 25 °C, Solubility in water: very good | |

| Record name | CHLORAL HYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloral hydrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01563 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORAL HYDRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORAL HYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0234 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.9081 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.9081 g/cu m at 20 °C/4 °C, 1.9 g/cm³ | |

| Record name | CHLORAL HYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORAL HYDRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORAL HYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0234 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.1 (Air= 1) | |

| Record name | CHLORAL HYDRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

5 mmHg at 50 °F ; 10 mmHg at 67.1 °F; 60 mmHg at 115.2 °F (NTP, 1992), 15.0 [mmHg], 15 mm Hg at 25 °C | |

| Record name | CHLORAL HYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloral hydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8325 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORAL HYDRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Chloral hydrate has CNS depressant effects similar to those of paraldehyde and the barbiturates. The mechanism of action of the drug is not completely known. The CNS depressant effect of chloral hydrate is believed to result mainly from its metabolite, trichloroethanol, although some animal studies have indicated that the rapid onset of sedation and hypnosis that chloral hydrate produces may be due to chloral hydrate itself and that the prolonged duration of action may be due to trichloroethanol. | |

| Record name | CHLORAL HYDRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS OR WHITE CRYSTALS, Transparent, colorless crystals, Large, monoclinic plates | |

CAS No. |

302-17-0 | |

| Record name | CHLORAL HYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloral hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloral hydrate [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloral hydrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01563 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | chloral hydrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Ethanediol, 2,2,2-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloral hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trichloroethane-1,1-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chloral hydrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/418M5916WG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORAL HYDRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORAL HYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0234 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

135 °F (NTP, 1992), 57 °C, MP: 57 °C when heated in an open vessel. BP 98 °C with dissociation into chloral and water., 57-60 °C | |

| Record name | CHLORAL HYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloral hydrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01563 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORAL HYDRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORAL HYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0234 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there any known interactions between chloral hydrate and other drugs?

A1: Yes, this compound interacts with several drugs, including alcohol, anticoagulants, amitriptyline, and furosemide [, ]. The use of flumazenil, a GABA antagonist, in cases of intoxication suggests a potential interaction with GABA receptors [, ].

Q2: What is the chemical structure of this compound?

A2: this compound is a geminal diol with the molecular formula C2H3Cl3O2. Its IUPAC name is 2,2,2-Trichloroethane-1,1-diol.

Q3: What is the molecular weight of this compound?

A3: The molecular weight of this compound is 165.40 g/mol.

Q4: Does this compound exhibit polymorphism?

A4: Yes, this compound was one of the first pharmaceutical compounds reported to exhibit polymorphism []. It exists in at least two polymorphic forms, α and β. The α-form, comprised of diol-diol homodimers, is the more stable form at room temperature. The β-form is obtained by melting the α-form and crystallizing from the melt [].

Q5: Can this compound form cocrystals?

A5: Yes, this compound is known to form a pharmaceutical cocrystal with betaine []. This cocrystal was used in the drug product Beta-Chlor [].

Q6: How is this compound metabolized in the body?

A6: this compound is rapidly absorbed after oral or rectal administration and is quickly metabolized primarily in the liver and erythrocytes to its main metabolites: trichloroethanol (TCE) and trichloroacetic acid (TCA) [, ].

Q7: What are the half-lives of this compound and its metabolites?

A7: this compound has a short half-life of a few minutes. TCE has a half-life of 8-12 hours, while TCA has a longer half-life of approximately 67 hours [, ].

Q8: How is this compound eliminated from the body?

A8: this compound is primarily eliminated through the kidneys [, ].

Q9: What are the common clinical applications of this compound?

A9: this compound has been widely used as a sedative for children undergoing medical procedures, particularly neurodiagnostic procedures like EEG and MRI [, , , , , , , , , , , , , ].

Q10: What are the potential adverse effects associated with this compound sedation?

A10: Common adverse effects associated with this compound include nausea, vomiting, and behavioral changes [, , ]. While rare, serious adverse effects like cardiac arrhythmias, respiratory depression, and paradoxical excitement have been reported, particularly with higher doses [, , , ].

Q11: What are the common routes of administration for this compound?

A11: this compound is commonly administered orally or rectally [, , , ].

Q12: What formulations of this compound are commonly used?

A12: Oral this compound is typically prepared as a syrup [, ]. Rectal formulations are often prepared as enemas [, ].

Q13: How stable is this compound in various formulations?

A13: Research suggests that compounded this compound syrup and rectal emulsions can maintain stability for extended periods when stored appropriately [, ].

Q14: What are the toxicological effects of this compound on different animal models?

A14: Studies show that this compound can cause liver damage in mice at high doses [, ]. In rats, significant biochemical changes in the liver, particularly a suppression of aldehyde dehydrogenase activity, have been observed after this compound exposure [].

Q15: What are the potential mechanisms behind this compound's toxicity?

A15: The toxicity of this compound is believed to be partially mediated by its metabolite, trichloroacetic acid []. Additionally, this compound has been shown to affect mitosis in Aspergillus nidulans by disrupting spindle fibers [].

Q16: What are the symptoms of this compound overdose?

A16: Overdose of this compound can cause various symptoms, including cardiovascular and central nervous system depression, cardiac arrhythmias (including torsades de pointes and ventricular fibrillation), gastrointestinal distress, and in severe cases, death [, ].

Q17: What are some alternatives to this compound for sedation in children?

A17: Alternative sedatives for children include midazolam, pentobarbital, dexmedetomidine, propofol, and ketamine, each with its own efficacy and safety profile [, , ]. The choice of sedative depends on various factors, including the child's age, health status, and the type of procedure [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.